![molecular formula C18H17ClN2O3 B2987227 N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide CAS No. 1423772-66-0](/img/structure/B2987227.png)
N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide
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Overview
Description
N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide, also known as CDM-2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CDM-2 belongs to the class of compounds known as acetamides and has been found to exhibit promising anti-cancer properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide can induce the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and Physiological Effects
N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide has been found to inhibit the growth of bacteria and fungi. Furthermore, N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide in lab experiments is its specificity for cancer cells. Unlike many chemotherapeutic agents, N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide does not appear to have toxic effects on healthy cells. However, one limitation of using N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide. One area of research could be the development of more efficient methods for synthesizing N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide, which could increase its availability for research purposes. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide for the treatment of other diseases, such as inflammatory disorders. Finally, the development of analogs of N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide could lead to the discovery of compounds with even greater anti-cancer properties.
Synthesis Methods
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide involves the reaction of 2,6-dimethoxybenzaldehyde with a mixture of potassium cyanide and 3-chlorobenzyl bromide in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Scientific Research Applications
N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide has been the subject of several studies due to its potential anti-cancer properties. In vitro studies have shown that N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide can induce apoptosis (programmed cell death) in cancer cells, particularly those of the breast and prostate. Additionally, N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide has been found to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-2-(2,6-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-16-7-4-8-17(24-2)14(16)10-18(22)21-15(11-20)12-5-3-6-13(19)9-12/h3-9,15H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOJRFHDKCNMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC(=O)NC(C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide |
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